3-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol
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Overview
Description
3-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol is a compound that belongs to the class of phthalazine derivatives. Phthalazines are bicyclic nitrogen-containing heterocycles that have gained significant attention due to their valuable biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol typically involves the reaction of 4-(4-Methylphenyl)phthalazin-1-amine with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. For example, as a VEGFR inhibitor, it binds to the receptor and inhibits its activity, thereby preventing angiogenesis (formation of new blood vessels). This mechanism is crucial in the treatment of certain cancers and other diseases characterized by abnormal blood vessel growth .
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A VEGFR inhibitor used in cancer treatment.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
Uniqueness
3-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol is unique due to its specific structural features and the presence of both phenol and phthalazine moieties. This combination imparts distinct biological activities and pharmacological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[[4-(4-methylphenyl)phthalazin-1-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-9-11-15(12-10-14)20-18-7-2-3-8-19(18)21(24-23-20)22-16-5-4-6-17(25)13-16/h2-13,25H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNPKYYUANPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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